Cas no 851407-70-0 (N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide)

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- F0611-0799
- 851407-70-0
- N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide
- AKOS024587293
- AB00669715-01
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide
- Benzamide, N-[2-(1,2-dihydro-7,8-dimethyl-2-oxo-3-quinolinyl)ethyl]-3,5-dimethyl-
- N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide
-
- Inchi: 1S/C22H24N2O2/c1-13-9-14(2)11-19(10-13)21(25)23-8-7-18-12-17-6-5-15(3)16(4)20(17)24-22(18)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26)
- InChI Key: BVSNZSSFUAFBQF-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=CC(C)=C(C)C=2N1)CCNC(C1C=C(C)C=C(C)C=1)=O
Computed Properties
- Exact Mass: 348.183778013g/mol
- Monoisotopic Mass: 348.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 561
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 58.2Ų
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0799-2mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-30mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-20μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-1mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-40mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-5μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-4mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-10mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-50mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0611-0799-10μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
851407-70-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide Related Literature
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
Additional information on N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide
Research Brief on N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide (CAS: 851407-70-0)
The compound N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide (CAS: 851407-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinolinone and benzamide moieties, has demonstrated promising biological activities, particularly in the modulation of specific protein-protein interactions and enzymatic pathways. Recent studies have explored its potential as a therapeutic agent, with a focus on its mechanism of action, pharmacokinetics, and therapeutic efficacy in various disease models.
One of the key areas of investigation has been the compound's role as a selective inhibitor of certain kinases and receptors implicated in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry elucidated the structural basis for its high affinity binding to the ATP-binding site of target kinases, providing insights into its specificity and potency. The study employed X-ray crystallography and molecular dynamics simulations to map the binding interactions, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
In addition to its kinase inhibitory properties, recent preclinical studies have highlighted the compound's potential in neurodegenerative diseases. Research conducted by a team at the University of Cambridge demonstrated that N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and mitigate synaptic dysfunction, suggesting a dual mechanism of action that could be leveraged for therapeutic development.
Pharmacokinetic studies have further underscored the compound's favorable drug-like properties. A 2024 publication in Drug Metabolism and Disposition reported that the molecule exhibits good oral bioavailability and a half-life conducive to once-daily dosing in rodent models. Metabolic stability assays indicated minimal hepatic clearance, and in vitro toxicity screening revealed a favorable safety profile, with no significant off-target effects at therapeutic concentrations.
Despite these promising findings, challenges remain in the clinical translation of this compound. Recent reviews have pointed to the need for more extensive in vivo efficacy studies, particularly in genetically diverse animal models, to better predict human responses. Additionally, synthetic routes for large-scale production are being optimized to address scalability issues identified in early-phase manufacturing. Collaborative efforts between academic and industrial researchers are underway to advance this molecule through the drug development pipeline.
In conclusion, N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,5-dimethylbenzamide represents a compelling case study in modern drug discovery, combining innovative chemical design with multifaceted biological activity. The compound's progression from bench to bedside will depend on continued interdisciplinary research addressing both its therapeutic potential and practical development challenges. Future directions may include the exploration of prodrug strategies to enhance bioavailability and the identification of biomarkers for patient stratification in clinical trials.
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